molecular formula C14H23N3O6S2 B2379582 1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1226431-83-9

1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2379582
CAS RN: 1226431-83-9
M. Wt: 393.47
InChI Key: ZZTGLSRYLHOJEC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains sulfonyl and cyclopropyl groups, which are common functional groups in organic chemistry.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some piperidine derivatives have shown anticancer potential, acting on various signaling pathways essential for the establishment of cancers .

Future Directions

Future research could focus on further exploring the potential uses of this compound, particularly in the field of medicine. Piperidine derivatives have shown promise in various areas of pharmacology, including as potential anticancer agents .

properties

IUPAC Name

1-[2-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O6S2/c18-13-2-1-3-14(19)17(13)10-11-24(20,21)15-6-8-16(9-7-15)25(22,23)12-4-5-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTGLSRYLHOJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

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